Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-
Description
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- is a dihydroacridine derivative featuring a partially hydrogenated acridine core (9,10-dihydro) with a bulky tert-butoxy group at position 9 and a methyl group at position 10. The tert-butoxy group [(1,1-dimethylethoxy)] is an electron-donating substituent that enhances steric bulk and may influence solubility, stability, and electronic properties. This compound’s structural uniqueness lies in the combination of a partially saturated acridine ring and a tert-butoxy substituent, which may render it suitable for applications in medicinal chemistry or materials science, such as chemiluminescence or organic electronics .
Properties
IUPAC Name |
10-methyl-9-[(2-methylpropan-2-yl)oxy]-9H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)20-17-13-9-5-7-11-15(13)19(4)16-12-8-6-10-14(16)17/h5-12,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQXQPQCHTKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440450 | |
| Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118365-34-7 | |
| Record name | Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- typically involves the alkylation of acridine derivatives. One common method includes the reaction of acridine with tert-butyl alcohol in the presence of an acid catalyst to introduce the 9-(1,1-dimethylethoxy) group. The 10-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-position, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can convert the acridine ring to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Acridine derivatives, including this compound, have been extensively studied for their biological activities :
- Anticancer Properties : Acridine derivatives are known for their ability to intercalate into DNA, disrupting its structure and inhibiting replication and transcription. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Some studies suggest that acridine compounds exhibit antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.
DNA Interaction Studies
The ability of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- to intercalate into DNA has made it a subject of interest in biochemical research:
- Binding Affinity : Research indicates that this compound can bind to DNA with varying affinities depending on structural modifications. This property is crucial for understanding its potential therapeutic applications.
Material Science
In addition to biological applications, this acridine derivative is also utilized in material science:
- Dyes and Pigments : Due to its chromophoric properties, acridine derivatives are explored for use in dyes and pigments in various industrial applications.
Synthetic Chemistry
The compound serves as a precursor in the synthesis of more complex acridine derivatives through various organic reactions:
- Synthesis Methods : Common synthetic routes include alkylation reactions using tert-butyl alcohol and methylation reactions with methyl iodide under basic conditions. These synthetic pathways allow for the modification of the compound to create analogs with potentially enhanced properties.
Mechanism of Action
The mechanism of action of acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and proteins, influencing their activity and leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Steric and Electronic Effects: The tert-butoxy group in the target compound provides greater steric bulk compared to smaller substituents like methyl or ethyl. This may reduce aggregation in materials science applications or hinder enzymatic interactions in biological systems .
- Electron-Donating vs.
Physicochemical Properties
- Solubility: The tert-butoxy group likely improves solubility in non-polar solvents compared to unsubstituted dihydroacridines, similar to how DMAC’s dimethyl groups enhance compatibility with organic matrices .
- Thermal Stability: Bulky substituents like tert-butoxy may increase thermal stability, a critical factor in OLED durability .
Biological Activity
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- (CAS Number: 118365-34-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H21NO
- Molecular Weight : 267.36 g/mol
- Key Features : The compound features an acridine backbone with a 1,1-dimethylethoxy group at the 9-position and a methyl group at the 10-position. This unique substitution pattern may enhance its lipophilicity and influence its interaction with biological membranes and macromolecules .
The primary mechanism of action for acridine derivatives, including 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl-, involves:
- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Interaction : It may also interact with various enzymes and proteins, influencing their activity and contributing to its biological effects .
Biological Activities
Acridine derivatives are known for a range of biological activities:
- Anticancer Activity : Research indicates that acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess low IC50 values in the micromolar range against cancer cells such as U937 (IC50 = 0.90 µM) .
- Antimicrobial Properties : Acridines have been explored for their antibacterial and antiviral properties, making them candidates for further development in treating infections .
Comparative Analysis with Similar Compounds
Acridine, 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methyl- can be compared with other acridine derivatives to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acridine | C13H9N | Parent compound known for broad biological activities |
| 9-Aminoacridine | C14H12N2 | Used as an antiseptic; interacts with DNA |
| Acridinone | C13H11N | Contains a ketone functional group; different reactivity |
| Acridine, 9-(1,1-dimethylethoxy) | C18H21NO | Unique substitution pattern enhances lipophilicity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various acridine derivatives:
- Cytotoxicity Studies : A library of acridine derivatives was synthesized and evaluated against multiple cancer cell lines (e.g., A549 for lung cancer). Results indicated that several compounds exhibited superior cytotoxicity compared to standard treatments like etoposide .
- Mechanistic Insights : Investigations into the interaction of acridines with topoisomerase II revealed that they inhibit enzyme activity crucial for DNA replication in cancer cells. This inhibition leads to increased apoptosis rates .
- Novel Derivatives : The synthesis of new 9-substituted acridines has led to the identification of compounds with enhanced anti-cancer efficacy and lower toxicity profiles in vivo .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 9-(1,1-dimethylethoxy)-9,10-dihydro-10-methylacridine, and how are reaction conditions optimized?
- Methodology :
- Cyclization strategies : Palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives enables efficient acridine ring formation .
- Functional group introduction : Substitution reactions at the 9-position of decahydroacridinedione precursors allow tert-butoxy group incorporation, often using tert-butyl halides under basic conditions .
- Optimization : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd or Cu) critically influence yield and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?
- Characterization methods :
- UV-Vis spectroscopy : Monitors pH-dependent spectral shifts (e.g., λmax at 450–500 nm in basic media) to confirm acid-base indicator functionality .
- X-ray crystallography : Resolves bond lengths (e.g., C9–O bond: ~1.36 Å) and dihedral angles in the saturated 9,10-dihydroacridine core .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify tert-butoxy (δ ~1.2 ppm for -C(CH3)3) and methyl group (δ ~2.5 ppm) positions .
Q. How is this acridine derivative applied as an acid-base indicator in titration studies?
- Application :
- Acts as a colorimetric indicator, transitioning from colorless (pH < 7) to pink (pH > 7) due to deprotonation of the hydroxyl group in decahydroacridinedione derivatives .
- Validation : Correlation between pKa (determined via spectrophotometric titration) and titration endpoints ensures accuracy in quantifying weak acids/bases .
Advanced Research Questions
Q. What computational approaches are used to model the electronic properties of this compound, and how do they align with experimental observations?
- Methods :
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution, explaining its role in charge-transfer applications (e.g., OLEDs) .
- TD-DFT : Simulates UV-Vis absorption spectra, matching experimental λmax values within ±10 nm .
- Challenges : Discrepancies arise from solvent effects and excited-state dynamics not fully captured in simulations .
Q. How does the tert-butoxy substituent influence photophysical stability and reactivity under varying experimental conditions?
- Findings :
- Steric effects : The bulky tert-butoxy group reduces aggregation in solid-state applications (e.g., OLEDs), enhancing quantum yield .
- Hydrolytic stability : Resistance to hydrolysis in acidic media (pH 2–6) due to steric protection of the ether linkage .
- Thermal degradation : Decomposition above 250°C, confirmed by TGA, limits high-temperature applications .
Q. What strategies address regioselectivity challenges during functionalization of the acridine core?
- Solutions :
- Directed ortho-metalation : Use of directing groups (e.g., -OMe) to control substitution patterns .
- Protection/deprotection : Temporary protection of reactive sites (e.g., hydroxyl groups) prevents undesired side reactions .
- Case study : Selective 9-position functionalization via SN2 reactions with tert-butyl halides achieves >80% yield .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
